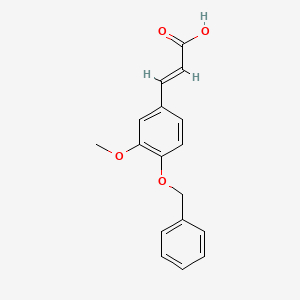

4-Benzyloxy-3-methoxycinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOBQOYHYGVEIR-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-95-6 | |

| Record name | 4-Benzyloxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Benzyloxy-3-methoxycinnamic Acid: Properties, Synthesis, and Therapeutic Potential

Abstract

4-Benzyloxy-3-methoxycinnamic acid, also known as Benzyl ferulic acid, is a synthetic derivative of the naturally occurring phenolic compound, ferulic acid. While ferulic acid is widely recognized for its potent antioxidant, anti-inflammatory, and anticancer properties, its clinical utility can be hampered by factors such as limited bioavailability and metabolic instability. This compound represents a strategically important molecule in medicinal chemistry and drug development, primarily serving as a protected intermediate in multi-step syntheses or as a pro-drug candidate. The introduction of the benzyl group masks the reactive 4-hydroxyl group of ferulic acid, enhancing lipophilicity and allowing for selective chemical modifications at other sites. This guide provides a comprehensive technical overview of its physicochemical properties, structural characterization, synthesis protocols, and discusses its potential in the context of drug discovery, grounded in the established biological activities of its parent compound.

Introduction & Rationale

Cinnamic acid and its derivatives are a class of compounds extensively studied for their broad pharmacological potential.[1] Among these, ferulic acid (4-hydroxy-3-methoxycinnamic acid) stands out for its robust biological activities, which are largely attributed to its ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and cell proliferation.[2] However, the direct application of ferulic acid in therapeutics is often challenging. The phenolic hydroxyl group is susceptible to rapid metabolism, which can lead to poor pharmacokinetic profiles.

A common strategy in medicinal chemistry to overcome these limitations is the use of protecting groups. This compound is the benzyl-protected form of ferulic acid. The benzyl ether linkage is relatively stable under various reaction conditions but can be cleaved under specific catalytic conditions (e.g., hydrogenolysis) to unmask the active phenolic hydroxyl group. This makes the compound an invaluable intermediate for synthesizing more complex ferulic acid analogs. Furthermore, this modification increases the molecule's lipophilicity, which can influence its absorption and distribution properties, positioning it as a potential pro-drug that may release the active ferulic acid in vivo. This guide serves as a technical resource for researchers, consolidating the known properties and methodologies associated with this compound.

Physicochemical & Structural Properties

Accurate identification and understanding of a compound's fundamental properties are critical for any research and development application.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 7152-95-6 | [3][4][5] |

| IUPAC Name | (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | [4] |

| Molecular Formula | C₁₇H₁₆O₄ | [3][4] |

| Molecular Weight | 284.31 g/mol | [3] |

| Synonyms | Benzyl ferulic acid, 3-Methoxy-4-(benzyloxy)cinnamic acid | [3] |

| InChIKey | WSOBQOYHYGVEIR-CSKARUKUSA-N | [4][6] |

| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | [4] |

Physical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems.

| Property | Value | Unit | Source(s) |

| Melting Point | 188 | °C | [3] |

| Boiling Point | ~470 | °C | [3] |

| Density | 1.2 ± 0.1 | g/cm³ | [3] |

| XLogP3 | 3.89 | [3] |

Note: XLogP3 is a computed octanol/water partition coefficient, indicating a relatively high degree of lipophilicity.

Structural Elucidation

The structure of this compound combines the core ferulic acid scaffold with a benzyl protecting group. This imparts specific chemical characteristics. The cinnamic acid moiety provides a conjugated system responsible for UV absorbance, while the benzyl ether provides a lipophilic character and masks the phenolic proton.

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through straightforward and well-established organic chemistry reactions, often starting from commercially available precursors like vanillin or ferulic acid. A common and efficient method is the Knoevenagel-Doebner condensation.

Synthetic Rationale & Workflow

The Knoevenagel-Doebner condensation provides a reliable route for forming the α,β-unsaturated carboxylic acid. This approach begins with the benzylation of vanillin to form 4-benzyloxy-3-methoxybenzaldehyde.[7] This intermediate then reacts with malonic acid in the presence of a base catalyst, such as pyridine, to yield the target compound after decarboxylation. This method is favored for its high yields and operational simplicity.

Caption: Synthetic workflow via Knoevenagel-Doebner condensation.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyloxy-3-methoxybenzaldehyde (10.0 g, 41.3 mmol) and malonic acid (6.4 g, 61.5 mmol).

-

Solvent and Catalyst Addition: Add pyridine (50 mL) and piperidine (0.5 mL) to the flask. The pyridine acts as both the solvent and the base catalyst, while piperidine serves as a co-catalyst.

-

Reaction: Heat the mixture to 90-100 °C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-4 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold 10% hydrochloric acid (HCl). This will neutralize the pyridine and precipitate the product.

-

Isolation: Stir the acidic mixture for 30 minutes in an ice bath. Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the crude product on the filter with cold water until the filtrate is neutral (pH ~7) to remove any residual pyridine hydrochloride.

-

Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

Detailed Experimental Protocol: Purification

-

Solvent Selection: The crude product can be effectively purified by recrystallization. A common solvent system is ethanol/water.

-

Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

-

Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected product is a white to off-white crystalline solid.[8]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm; two doublets for the vinylic protons of the acrylic acid moiety (around 6.3 ppm and 7.6 ppm) with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration; multiplets for the aromatic protons on both the cinnamic core and the benzyl group; and a singlet for the benzylic (-CH₂-) protons around 5.1-5.2 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 17 distinct carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~168-170 ppm), carbons of the aromatic rings (110-150 ppm), the vinylic carbons, the methoxy carbon (~56 ppm), and the benzylic carbon (~70 ppm).

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the purified solid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are sufficient.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Biological Activity & Therapeutic Potential

The direct biological activity of this compound is not extensively documented. Its primary significance lies in its relationship to ferulic acid and other cinnamic acid derivatives.

Role as a Pro-drug and Synthetic Intermediate

The benzyl group serves as an effective protecting group that can be removed to yield the biologically active ferulic acid. This debenzylation can be achieved synthetically via catalytic hydrogenation. In a biological context, it is plausible that cytochrome P450 enzymes could metabolize the benzyl group, releasing ferulic acid in vivo. This pro-drug approach could potentially enhance the bioavailability and therapeutic window of the parent compound.

Inferred Therapeutic Applications

Based on the known activities of related compounds, this compound is a precursor to molecules with potential applications in:

-

Oncology: Cinnamic acid derivatives have been shown to inhibit the proliferation of cancer cells.[1] For instance, a structurally similar ferulic acid analogue, 4-(4-methyl) benzoyloxy-3-methoxycinnamic acid, was identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in breast cancer therapy.[9] The de-benzylated product, ferulic acid, could modulate such pathways.

-

Neuroprotection: Methoxycinnamic acid derivatives have shown neuroprotective and anti-amnestic properties in preclinical models, suggesting potential utility in neurodegenerative diseases.[10]

-

Anti-inflammatory and Antioxidant Effects: The core ferulic acid structure is a powerful antioxidant and can inhibit inflammatory pathways like NF-κB.[2][11]

-

Antimicrobial Activity: Ferulic acid has demonstrated activity against various Gram-positive and Gram-negative bacteria.[2]

Caption: Potential inhibition of the EGFR pathway by the active metabolite.

Safety & Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| Hazard Class | GHS Code | Description | Source |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Skin Irritation | R36/37/38 | Irritating to eyes, respiratory system and skin | [3][6] |

| Aquatic Hazard | H400 | Very toxic to aquatic life | [4] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and drug development. While it may not possess potent intrinsic biological activity, its role as a stable, lipophilic, and protected precursor to ferulic acid and other complex derivatives is of high strategic value. The straightforward synthesis, well-defined physicochemical properties, and the established therapeutic potential of its parent scaffold make it a versatile tool for developing novel therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions. This guide provides the foundational knowledge required for its effective utilization in a research setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of Asymmetric hydrogenation of α-benzamido-4-hydroxy-3-methoxy-cinnamic acid. Retrieved from [Link]

- Ainurrizma, A., et al. (2024). Molecular docking of ferulic acid analogue compounds against epidermal growth factor receptor as a potential therapy for breast cancer.

-

Cheméo. (n.d.). Chemical Properties of 4-Methoxycinnamic acid, benzyldimethylsilyl ester. Retrieved from [Link]

- Jeong, S. H., et al. (2014). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity.

-

PubChem. (n.d.). 4-Methoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- de Cássia da Silveira e Sá, R., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(11), 3369.

- Gorniak, R., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3671.

Sources

- 1. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. This compound | C17H16O4 | CID 5712075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7152-95-6 [chemicalbook.com]

- 6. This compound | CAS: 7152-95-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]

- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4-Benzyloxy-3-methoxycinnamic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxycinnamic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound

This compound is a valuable aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of complex organic molecules, including pharmaceuticals and specialty materials. Its structure, derived from the naturally abundant ferulic acid or vanillin, combines a protected catechol-like moiety with an α,β-unsaturated carboxylic acid, offering multiple sites for chemical modification. The benzyl ether provides robust protection for the phenolic hydroxyl group, enabling selective reactions at the carboxylic acid or the alkene. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in chemical and drug development.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A logical retrosynthetic analysis of this compound suggests two primary and highly practical synthetic routes. The carbon-carbon double bond is a key disconnection point, pointing towards condensation reactions such as the Perkin or Knoevenagel-Doebner reactions. This approach identifies a substituted benzaldehyde as the critical precursor. This precursor, 4-benzyloxy-3-methoxybenzaldehyde, can in turn be synthesized from the readily available and cost-effective starting material, vanillin, via a Williamson ether synthesis. An alternative, more direct route begins with ferulic acid, which already contains the cinnamic acid backbone, requiring only the protection of the phenolic hydroxyl group.

Primary Synthesis Pathway: A Two-Step Route from Vanillin

The most common and economically viable synthesis begins with vanillin. This pathway involves two distinct and high-yielding steps: (1) protection of the phenolic hydroxyl group and (2) extension of the side chain to form the cinnamic acid moiety.

Step 1: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde (Vanillin Benzyl Ether)

Principle & Rationale: The phenolic proton of vanillin is acidic and would interfere with the basic conditions or carbanion formation required in the subsequent condensation step. Therefore, protection is mandatory. The Williamson ether synthesis is the classic and most efficient method for this transformation.[1][2] It proceeds via an SN2 mechanism where the phenoxide, formed by deprotonating vanillin with a mild base like potassium carbonate, acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide.[1] Acetone is an excellent solvent for this reaction as it is polar aprotic, readily dissolves the organic components, and allows for easy removal post-reaction.

Experimental Protocol: Williamson Ether Synthesis

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (15.2 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 250 mL of acetone to the flask.

-

Reagent Addition: While stirring vigorously, add benzyl bromide (18.8 g, 0.11 mol) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot has disappeared.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid from an ethanol/water mixture to yield 4-benzyloxy-3-methoxybenzaldehyde as a white to pale yellow crystalline solid.

| Parameter | Value | Rationale |

| Vanillin | 1.0 eq | Starting Material |

| Benzyl Bromide | 1.1 eq | Alkylating agent; slight excess ensures complete reaction. |

| K₂CO₃ | 1.5 eq | Base; deprotonates the phenol to form the nucleophile. |

| Solvent | Acetone | Polar aprotic solvent, facilitates SN2 reaction. |

| Temperature | Reflux (~56 °C) | Provides sufficient energy to overcome activation barrier. |

| Reaction Time | 8-12 hours | Typical duration for completion. |

| Expected Yield | >90% | High-yielding and reliable reaction. |

| Melting Point | 61-65 °C | Key characterization parameter for the intermediate. |

Step 2: Formation of the Cinnamic Acid Moiety

With the protected aldehyde in hand, the final step is the formation of the α,β-unsaturated acid. Two highly effective methods are presented here: the Knoevenagel-Doebner Condensation and the Perkin Reaction.

Method A: The Knoevenagel-Doebner Condensation

Principle & Rationale: This is often the preferred method due to its milder reaction conditions and generally higher yields compared to the Perkin reaction.[3] The reaction involves the condensation of the aldehyde with malonic acid, catalyzed by a weak organic base like pyridine, which may be used with a co-catalyst like piperidine.[4][5] The intermediate product, a benzylidene malonic acid, undergoes spontaneous decarboxylation upon gentle heating to yield the final cinnamic acid product.[3]

Experimental Protocol: Knoevenagel-Doebner Condensation

-

Setup: In a 250 mL round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde (12.1 g, 0.05 mol) and malonic acid (6.2 g, 0.06 mol) in 50 mL of pyridine.

-

Catalyst Addition: Add piperidine (0.5 mL) as a co-catalyst and a few boiling chips.

-

Reaction: Heat the mixture in a water bath at 80-90 °C for 4-6 hours. The evolution of CO₂ indicates the progression of the decarboxylation.

-

Work-up: Cool the reaction mixture and pour it into a mixture of 100 mL of concentrated hydrochloric acid and 100 g of crushed ice. This neutralizes the pyridine and precipitates the product.

-

Isolation: Stir the acidic mixture until the precipitate solidifies. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

-

Purification: Recrystallize the crude solid from ethanol to afford pure this compound.

Method B: The Perkin Reaction

Principle & Rationale: The Perkin reaction is a classic method for synthesizing cinnamic acids.[6] It involves the condensation of an aromatic aldehyde with an acid anhydride (acetic anhydride) using the alkali salt of the acid (sodium acetate) as a weak base catalyst.[7] The reaction proceeds through an aldol-type condensation to form an intermediate that is subsequently hydrolyzed and dehydrated to yield the final product.[6] A significant drawback is the requirement for high temperatures (150-180 °C), which can sometimes lead to side reactions.[7][8]

Experimental Protocol: Perkin Reaction

-

Setup: In a 100 mL round-bottom flask equipped with an air condenser, combine 4-benzyloxy-3-methoxybenzaldehyde (12.1 g, 0.05 mol), acetic anhydride (10.2 g, 0.1 mol), and freshly fused anhydrous sodium acetate (5.0 g, 0.06 mol).

-

Reaction: Heat the mixture in an oil bath at 160-180 °C for 5-7 hours.

-

Work-up: While still hot, pour the reaction mixture into a beaker containing 200 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

-

Isolation: Cool the mixture. If the product crystallizes, filter it off. If it remains oily, extract the aqueous layer with diethyl ether to remove non-acidic impurities.

-

Purification: Make the aqueous solution alkaline with sodium carbonate to dissolve the cinnamic acid as its sodium salt. Filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to precipitate the pure this compound. Collect the product by filtration and wash with cold water. Recrystallize from ethanol.

| Parameter | Knoevenagel-Doebner | Perkin Reaction |

| Condensing Agent | Malonic Acid | Acetic Anhydride |

| Catalyst/Base | Pyridine/Piperidine | Sodium Acetate |

| Temperature | 80-90 °C | 160-180 °C |

| Reaction Time | 4-6 hours | 5-7 hours |

| Advantages | Milder conditions, higher yields, cleaner reaction.[3] | Classic method, avoids use of pyridine. |

| Disadvantages | Use of noxious pyridine. | High temperature, potential for side products. |

Alternative Synthesis Pathway: A Single-Step Route from Ferulic Acid

Principle & Rationale: If ferulic acid (4-hydroxy-3-methoxycinnamic acid) is available, it provides a more direct, one-step route to the target molecule.[9][10] This pathway leverages the same Williamson ether synthesis chemistry described in Step 1 of the primary route, but applies it to the ferulic acid starting material, which already possesses the cinnamic acid structure. This atom-economical approach bypasses the need for the aldehyde intermediate and the subsequent condensation step.

Experimental Protocol: Benzylation of Ferulic Acid

-

Setup: Dissolve ferulic acid (9.7 g, 0.05 mol) in 100 mL of N,N-Dimethylformamide (DMF) in a 250 mL round-bottom flask.

-

Base Addition: Add anhydrous potassium carbonate (13.8 g, 0.1 mol). Note: Two equivalents of base are needed to deprotonate both the phenolic and carboxylic acid protons.

-

Reagent Addition: Add benzyl bromide (9.4 g, 0.055 mol) and stir the mixture at 60-70 °C for 6-8 hours.

-

Work-up: Cool the reaction mixture and pour it into 500 mL of ice-cold water.

-

Purification: Acidify the aqueous solution with dilute hydrochloric acid to a pH of ~2. The product will precipitate out of solution.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.

Purification and Characterization

Independent of the synthetic route, the final product is purified by recrystallization, typically from ethanol or an ethanol/water mixture. The purity can be assessed by melting point determination and TLC. The structure should be confirmed using standard spectroscopic methods.

| Property | Expected Value |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol [11] |

| Appearance | White to off-white solid |

| Melting Point | ~190-194 °C |

| ¹H NMR (DMSO-d₆, δ) | ~3.8 (s, 3H, -OCH₃), ~5.1 (s, 2H, -OCH₂Ph), ~6.4 (d, 1H, α-H), ~7.2-7.5 (m, 8H, Ar-H), ~7.6 (d, 1H, β-H), ~12.3 (s, 1H, -COOH) |

| ¹³C NMR (DMSO-d₆, δ) | ~56.0 (-OCH₃), ~70.0 (-OCH₂Ph), ~112.0, ~115.0, ~116.0, ~123.0, ~127.0, ~128.0, ~128.5, ~137.0, ~145.0, ~149.0, ~150.0 (Ar-C & C=C), ~168.0 (C=O) |

| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H), ~1680 (C=O), ~1625 (C=C), ~1260 (C-O ether) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety, Applications, and Conclusion

Safety Precautions: Standard laboratory safety protocols should be followed. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Pyridine is flammable and toxic. Strong acids and bases require careful handling. The final product may cause eye irritation.[11]

Potential Applications: Cinnamic acid derivatives are known for a wide range of biological activities and applications. They are used as UV absorbers in sunscreens, precursors for pharmaceuticals, and building blocks in polymer chemistry.[12][13] Specifically, derivatives of ferulic acid have shown antioxidant, anti-inflammatory, and anticancer properties, suggesting that this compound could be a valuable intermediate in the development of novel therapeutic agents.[10][14][15]

References

-

PrepChem. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]

-

Douglass F. Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Available from: [Link]

-

Unknown. Preparation of cinnamic acid (Perkin condensation). Available from: [Link]

-

Scribd. Knoevenagel Condensation. Available from: [Link]

-

Jurnal UNS. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Available from: [Link]

- Google Patents. CN103450020B - P-methoxy cinnamic acid ester preparation method.

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. Available from: [Link]

-

PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde. Available from: [Link]

- Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.

- Google Patents. CN108863773A - The preparation method of 3- methoxy cinnamic acid.

- Google Patents. CN113061084B - Novel method for preparing ferulic acid.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

-

PubMed Central. Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. Available from: [Link]

-

ResearchGate. 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. Available from: [Link]

-

Organic Syntheses. 2,3-dimethoxycinnamic acid. Available from: [Link]

-

PubMed Central. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

-

bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available from: [Link]

-

ResearchGate. Chemical structure of Vanillin (4-hydroxy-3-methoxybenzaldehyde). Available from: [Link]

-

SciSpace. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). Available from: [Link]

-

PubMed. Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. Available from: [Link]

-

Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available from: [Link]

-

PubMed Central. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Available from: [Link]

-

MDPI. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Available from: [Link]

- Google Patents. JP2015034141A - Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound.

-

Sphinxsai. A Review on the Vanillin derivatives showing various Biological activities. Available from: [Link]

-

BMRB. bmse010212 4-Methoxycinnamic Acid at BMRB. Available from: [Link]

-

ResearchGate. Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. francis-press.com [francis-press.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. CN113061084B - Novel method for preparing ferulic acid - Google Patents [patents.google.com]

- 10. Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C17H16O4 | CID 5712075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

biological activity of 4-Benzyloxy-3-methoxycinnamic acid

An In-depth Technical Guide to the Biological Activity of 4-Benzyloxy-3-methoxycinnamic Acid

Foreword: A Molecule of Inferred Potential

In the landscape of drug discovery, the exploration of natural product scaffolds remains a cornerstone of innovation. Cinnamic acids and their derivatives, ubiquitous in the plant kingdom, represent a privileged chemical class with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] This guide focuses on a specific, yet underexplored, member of this family: This compound .

While direct, extensive research on this particular molecule is nascent, its structural architecture provides a compelling basis for predicting its pharmacological profile. It is, in essence, a protected derivative of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a well-documented bioactive phenolic. The introduction of a benzyloxy group at the 4-position not only modifies its physicochemical properties, such as lipophilicity, but also presents intriguing possibilities for its interaction with biological targets.

This document, therefore, adopts the perspective of a senior application scientist. It is structured not as a review of established facts, but as a predictive guide grounded in authoritative data from closely related analogs. We will dissect the probable biological activities of this compound by examining the established mechanisms of its parent compounds, propose robust methodologies for its empirical validation, and chart a course for future research. This is a technical blueprint for unlocking the therapeutic potential of a promising molecule.

Molecular Profile and Synthetic Strategy

Chemical Identity

This compound is an aromatic carboxylic acid. Its structure is characterized by a cinnamic acid backbone, a methoxy group at the C3 position, and a benzyloxy group at the C4 position of the phenyl ring.

| Property | Value | Source |

| IUPAC Name | (E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | [2] |

| Molecular Formula | C₁₇H₁₆O₄ | [2] |

| Molecular Weight | 284.31 g/mol | [2] |

| CAS Number | 7152-95-6 | [2] |

The key structural feature is the replacement of the phenolic hydroxyl group of ferulic acid with a benzyloxy ether linkage. This modification is expected to increase the molecule's lipophilicity, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action at the cellular level.

Proposed Synthetic Workflow

The synthesis of this compound can be logically achieved from commercially available precursors like ferulic acid or vanillin. A common and efficient route involves the protection of the 4-hydroxyl group of a ferulic acid ester, followed by saponification to yield the final carboxylic acid. This strategy prevents unwanted side reactions involving the acidic proton of the hydroxyl group.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Biological Activities & Mechanistic Insights

Based on the extensive literature on structurally similar methoxylated cinnamic acids, we can postulate several key biological activities for this compound.

Anticancer Activity

Hypothesis: this compound is likely to exhibit cytotoxic and pro-apoptotic activity against various cancer cell lines.

Causality: The anticancer effects of related compounds like p-methoxycinnamic acid (p-MCA) and ferulic acid derivatives are well-documented.[3][4] The primary mechanism involves the induction of apoptosis (programmed cell death). This is often achieved by modulating the intrinsic mitochondrial pathway, specifically by altering the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[4][5] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases (e.g., Caspase-3), culminating in cell death.

Furthermore, many cinnamic acid derivatives inhibit the pro-inflammatory NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[3]

Caption: Predicted pro-apoptotic signaling pathway via Bcl-2 family modulation.

Supporting Data (Analogs):

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| (E)-3-(4-methoxyphenyl)acrylate | HCT-116 | Colon Carcinoma | 16.2 | [6] |

| (E)-3-(4-methoxyphenyl)acrylate | PC3 | Prostate | >25 | [6] |

| (E)-3-(4-methoxyphenyl)acrylate | SNB-19 | Astrocytoma | >25 | [6] |

| Ferulic Acid Derivative | MCF-7 | Breast Cancer | ~50 | [4] |

Anti-inflammatory Activity

Hypothesis: this compound should possess anti-inflammatory properties by suppressing key inflammatory mediators.

Causality: The anti-inflammatory effects of p-MCA are strongly linked to its ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes. These include enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] By preventing the activation or nuclear translocation of NF-κB, cinnamic acid derivatives effectively dampen this inflammatory cascade. The increased lipophilicity from the benzyloxy group may enhance cell membrane permeability, potentially leading to more potent inhibition.

Caption: Predicted inhibition of the NF-κB inflammatory signaling pathway.

Recommended Experimental Protocols for Validation

To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are required. These protocols provide a self-validating system to confirm mechanism and potency.

Protocol: Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Interpretation:

-

Annexin V(-)/PI(-): Live cells

-

Annexin V(+)/PI(-): Early apoptotic cells

-

Annexin V(+)/PI(+): Late apoptotic/necrotic cells

-

Protocol: Nitric Oxide Production (Griess Assay)

This assay measures the level of nitrite, a stable product of nitric oxide, to assess anti-inflammatory activity.

-

Cell Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat the cells with various concentrations of the compound for 1 hour.

-

LPS Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

-

Incubation & Reading: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Future Directions and Concluding Remarks

This compound stands as a molecule of significant, albeit predicted, therapeutic potential. Its structural relationship to well-characterized bioactive compounds like ferulic acid and p-methoxycinnamic acid provides a strong rationale for its investigation as an anticancer and anti-inflammatory agent. The benzyloxy modification may serve as a valuable tool for enhancing lipophilicity and improving pharmacokinetic properties, potentially translating to increased efficacy.

The immediate and critical next step is the empirical validation of the hypotheses laid out in this guide. The protocols provided offer a clear roadmap for assessing its cytotoxic, pro-apoptotic, and anti-inflammatory activities. Should these in vitro studies yield positive results, subsequent research should focus on:

-

Target Identification: Uncovering the specific molecular targets and binding interactions.

-

In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer and inflammation.[3]

-

Pharmacokinetic and Safety Profiling: Determining the ADME properties and toxicological profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

References

- de Cássia da Silveira e Sá, R., Andrade, L. N., de Oliveira, D. P. (2013). A review on anti-inflammatory and antinociceptive properties of cinnamic acid, its derivatives and phenylpropanoids. European Journal of Medicinal Chemistry, 68, 506-517.

-

Płowuszyńska, A., & Gliszczyńska, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(13), 3881. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Shafiee, F., et al. (2018). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 157, 953-966. [Link]

-

Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5713. [Link]

-

Geronikaki, A., et al. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. Molecules, 28(14), 5488. [Link]

- Jeong, S. H., et al. (2009). Isolation and identification of 3-methoxy-4-hydroxybenzoic acid and 3-methoxy-4-hydroxycinnamic acid from hot water extracts of Hovenia dulcis Thunb and confirmation of their antioxidative and antimicrobial activity. Journal of the Korean Society for Applied Biological Chemistry, 52, 267-273.

- Korkut, A., et al. (2022). Biological applications of p-methoxycinnamic acid.

-

The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

-

Stanely, A., et al. (2019). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Molecular and Cellular Biochemistry, 451(1-2), 117-129. [Link]

-

Thomas, T. T., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PLoS One, 8(9), e72953. [Link]

- de Morais, S. M., et al. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white.

-

da Silva, A. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Revista Virtual de Química, 13(3), 698-713. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C17H16O4 | CID 5712075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Benzyloxy-3-methoxycinnamic Acid

Abstract

4-Benzyloxy-3-methoxycinnamic acid is a derivative of the widely studied cinnamic acid family, compounds of which are noted for their diverse pharmacological activities. Direct research on the specific mechanisms of this compound is nascent. However, its structural similarity to well-characterized analogues, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) and 4-methoxycinnamic acid, allows for the formulation of a putative mechanism of action. This guide synthesizes the available evidence from related compounds to propose a scientifically grounded hypothesis for its biological activities, focusing on anti-inflammatory and anti-cancer pathways. We further provide detailed experimental protocols for researchers to validate these proposed mechanisms, thereby offering a foundational framework for future investigations into this promising compound.

Introduction: A Structurally-Informed Hypothesis

This compound belongs to the phenylpropanoid class of compounds. Its core structure is shared by numerous natural and synthetic molecules with significant therapeutic potential. The defining features of this molecule are the cinnamic acid backbone, a methoxy group at the 3-position, and a benzyloxy group at the 4-position of the phenyl ring. The benzyloxy group is a key distinction from the more extensively studied ferulic acid, which possesses a hydroxyl group at the same position. This structural modification is anticipated to alter the compound's lipophilicity and interaction with biological targets, yet the fundamental mechanistic pathways are likely to share commonalities with its chemical relatives.

Given the robust evidence for the anti-inflammatory, antioxidant, and anticancer effects of ferulic acid and other methoxycinnamic acid derivatives, we hypothesize that this compound exerts its biological effects through:

-

Inhibition of the NF-κB signaling pathway , a central regulator of inflammation.

-

Induction of apoptosis in cancer cells via modulation of the Bcl-2 family of proteins and subsequent caspase activation.

-

Scavenging of free radicals , owing to its phenolic acid structure.

This guide will elaborate on these putative mechanisms and provide the necessary experimental frameworks to rigorously test these hypotheses.

Putative Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Many cinnamic acid derivatives have demonstrated potent anti-inflammatory effects by inhibiting this pathway[1]. We propose that this compound shares this capability.

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α, and enzymes like COX-2 and iNOS[1][2].

The proposed mechanism is that this compound interferes with this cascade, likely by inhibiting the IKK-mediated phosphorylation and degradation of IκBα. This would prevent NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

Putative Anticancer Mechanism: Apoptosis Induction and Migration Inhibition

Cinnamic acid derivatives have shown significant promise as anticancer agents by inducing programmed cell death (apoptosis) and inhibiting cell migration and invasion, which are key processes in metastasis.[3][4]

Induction of Intrinsic Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins determines the cell's fate. In many cancers, anti-apoptotic proteins like Bcl-2 are overexpressed, preventing cell death.

It is hypothesized that this compound, much like its analogue alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), can shift this balance in favor of apoptosis.[3] This is likely achieved by downregulating the expression of Bcl-2 and/or upregulating the expression of Bax. An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. This, in turn, triggers the activation of a cascade of executioner caspases (like caspase-3 and -7), which dismantle the cell, leading to apoptotic death.[5]

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to metastasis. The wound healing or "scratch" assay is a standard in vitro method to assess this collective cell migration. Studies on related compounds suggest that this compound could inhibit the closure of a "wound" in a cancer cell monolayer, indicating an anti-migratory effect.[3]

Putative Antioxidant Activity

Phenolic acids are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[6] The structure of this compound, containing a phenolic ring and a carboxylic acid group, suggests it possesses radical scavenging capabilities. This activity contributes to its overall cytoprotective effects by reducing oxidative stress, a key factor in both inflammation and carcinogenesis.

Experimental Protocols for Mechanistic Validation

To validate the putative mechanisms of action, a series of well-established in vitro assays are required. The following protocols provide a detailed, step-by-step guide for researchers.

Western Blot Analysis for NF-κB and Bcl-2 Family Proteins

This protocol is designed to assess the protein expression levels of key players in the NF-κB and apoptotic pathways.

Workflow Diagram

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., RAW 264.7 macrophages for inflammation; MCF-7 breast cancer cells for apoptosis) in 6-well plates.

-

Grow cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). For NF-κB studies, pre-treat with the compound, then stimulate with an activator like TNF-α (e.g., 10 ng/mL) for 30 minutes before harvesting.[7]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis.

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled, clear-bottom 96-well plate.

-

Treat cells with this compound as described for the apoptosis studies. Include untreated controls and a positive control (e.g., staurosporine).

-

-

Assay Procedure (using a luminescent kit like Caspase-Glo® 3/7): [10][11]

-

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of the reagent to each 100 µL of cell culture medium in the wells.

-

Mix gently by orbital shaking for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

-

In Vitro Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Step-by-Step Methodology:

-

Create a Confluent Monolayer:

-

Seed cells in a 24-well plate at a density that will form a fully confluent monolayer within 24 hours.[12]

-

-

Create the "Wound":

-

Treatment and Imaging:

-

Wash the wells with PBS to remove detached cells and debris.

-

Add fresh medium containing the desired concentrations of this compound.

-

Capture an initial image of the wound (T=0) using a phase-contrast microscope.

-

Incubate the plate under standard conditions.

-

Acquire images of the same wound field at regular intervals (e.g., 6, 12, 24 hours).[15]

-

-

Data Analysis:

-

Measure the area of the cell-free gap in the images from each time point using software like ImageJ.

-

Calculate the percentage of wound closure relative to the initial area at T=0.

-

Compare the rate of closure between treated and untreated groups.

-

Quantitative Data Summary

While specific data for this compound is not yet available, research on analogous compounds allows for the presentation of a hypothetical data table. This serves as a template for how experimental results could be structured.

| Assay Type | Cell Line | Putative Target | Parameter | Hypothetical Value | Reference Compound |

| Anticancer | |||||

| Cell Viability (MTT) | MCF-7 | General Cytotoxicity | IC₅₀ | 15 µM | Doxorubicin (0.5 µM) |

| Caspase-3/7 Activity | MCF-7 | Apoptosis Induction | Fold Increase | 4.5-fold at 20 µM | Staurosporine (8-fold) |

| Anti-inflammatory | |||||

| NF-κB Reporter Assay | HEK293T | NF-κB Inhibition | IC₅₀ | 10 µM | Dexamethasone (1 µM) |

| Antioxidant | |||||

| DPPH Scavenging | N/A | Free Radicals | IC₅₀ | 50 µM | Ascorbic Acid (25 µM) |

Conclusion

This compound is a compound with significant, yet largely unexplored, therapeutic potential. Based on a robust body of evidence from structurally related cinnamic acid derivatives, we have constructed a putative mechanism of action centered on the modulation of key cellular pathways involved in inflammation and cancer. We propose that its primary effects are driven by the inhibition of NF-κB signaling and the induction of intrinsic apoptosis. This guide provides both the theoretical framework and the practical, detailed experimental protocols necessary for researchers to systematically investigate and validate these hypotheses. The elucidation of its precise mechanism of action will be a critical step in unlocking the full potential of this compound in drug development.

References

-

Sophie, L. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Protocol Exchange. [Link]

-

Grada, A., Otero-Vinas, M., Prieto-Castrillo, F., Obagi, Z., & Falanga, V. (2018). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments. [Link]

-

ResearchGate. (n.d.). Western blot analysis of bcl-2 family protein expression in human... [Link]

-

De I., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. [Link]

-

Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

-

Ray, S. K., & Banik, N. L. (2007). Caspase Protocols in Mice. Methods in Molecular Biology. [Link]

-

Jung, S. K., Lee, M. H., Lim, D. Y., Kim, J. E., Singh, P., Lee, S. Y., Jeong, Y., & Chen, H. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PLoS One. [Link]

-

protocols.io. (2025). Caspase 3/7 Activity. [Link]

-

Reaction Biology. (2022). Caspase-3 Activation Assay. [Link]

-

ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... [Link]

-

Zhang, X., Chen, J., Graham, S. H., Du, L., Kochanek, P. M., Draviam, R., Guo, F., & Clark, R. S. (2002). Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. Stroke. [Link]

-

Perez-Alvarez, V., et al. (2021). Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. Molecules. [Link]

-

EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]

-

Cielecka-Piontek, J., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences. [Link]

-

Hidayat, M., et al. (2022). Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. F1000Research. [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Guli, M. D., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules. [Link]

-

Liu, H., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]

-

D'Ambrosio, J. G., & Bakirtzis, A. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2014). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules. [Link]

-

ResearchGate. (n.d.). Antioxidant activities of cinnamic and benzoic acid derivatives. [Link]

-

Barrea, L., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules. [Link]

-

Chen, Y. C., et al. (2016). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Oncotarget. [Link]

-

Pandey, A. K., & Bishayee, A. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Advances in Protein Chemistry and Structural Biology. [Link]

-

ResearchGate. (n.d.). Scheme of 4-hydroxy-3-methoxycinnamic acid reaction. [Link]

-

Cui, Y., & Zhao, G. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis. International Immunopharmacology. [Link]

-

de Faria, N. C., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society. [Link]

-

ResearchGate. (2020). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

-

Mitchell, S., et al. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. [Link]

-

Majewska, M., et al. (2022). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Antioxidants. [Link]

-

The Good Scents Company. (n.d.). 4-methoxycinnamic acid. [Link]

-

Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. [Link]

-

Gsand, A., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Polymers. [Link]

-

Salehi, B., et al. (2019). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules. [Link]

-

Gąstoł, M., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules. [Link]

-

Gkeka, P. T., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules. [Link]

-

Al-Rasheed, N. M., et al. (2018). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Lipids in Health and Disease. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 11. Caspase 3/7 Activity [protocols.io]

- 12. clyte.tech [clyte.tech]

- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 14. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Wound healing assay | Abcam [abcam.com]

An In-depth Technical Guide to 4-Benzyloxy-3-methoxycinnamic Acid: From Discovery to Application

This guide provides a comprehensive technical overview of 4-Benzyloxy-3-methoxycinnamic acid, a significant intermediate in organic synthesis, particularly in the realm of pharmaceuticals and natural product chemistry. We will delve into its historical context, explore the nuances of its synthesis, and discuss its applications, offering insights for researchers, scientists, and professionals in drug development.

Introduction: A Tale of a Protected Phenolic Acid

This compound, also known as benzyl ferulic acid, is a synthetic derivative of ferulic acid (4-hydroxy-3-methoxycinnamic acid), a ubiquitous phenolic compound found in the plant kingdom.[1] The defining feature of this molecule is the presence of a benzyl group protecting the phenolic hydroxyl group of the ferulic acid backbone. This seemingly simple modification is, in fact, a crucial strategic maneuver in multi-step organic synthesis, allowing for the selective transformation of other functional groups within the molecule.

The history of this compound is intrinsically linked to the development of protecting group chemistry. While the parent compound, ferulic acid, has been known for its antioxidant and various other biological properties, its phenolic hydroxyl group can interfere with many standard organic reactions.[1][2] The advent of the benzyl ether as a reliable protecting group for phenols provided a solution to this challenge. Benzyl ethers are valued for their stability under a wide range of reaction conditions and their susceptibility to cleavage under specific, mild conditions, most notably through catalytic hydrogenolysis.[3][4] This allows chemists to "mask" the reactive phenol, perform desired chemical transformations elsewhere in the molecule, and then "unmask" the phenol at a later stage.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that hinges on two key transformations: the protection of a phenolic hydroxyl group and the formation of the cinnamic acid backbone. The most common synthetic route starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and inexpensive starting material.[5]

Step 1: O-Benzylation of Vanillin - The Protective Maneuver

The first critical step is the protection of the phenolic hydroxyl group of vanillin with a benzyl group. This is typically achieved through a Williamson ether synthesis, where the phenoxide ion of vanillin acts as a nucleophile, displacing a halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride).[4]

Rationale for Benzyl Protection:

The choice of the benzyl group as a protecting agent is strategic. It is robust enough to withstand the conditions of the subsequent condensation reaction and many other synthetic transformations. Furthermore, its removal via catalytic hydrogenolysis is a clean and high-yielding reaction that is orthogonal to many other protecting groups, meaning it can be removed without affecting them.[3][6]

Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

-

Dissolution and Deprotonation: Dissolve vanillin in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Addition of Benzyl Halide: To the stirred suspension, add a slight molar excess of benzyl bromide or benzyl chloride.

-

Reaction: Heat the reaction mixture, typically to around 60-80 °C, and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within a few hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-benzyloxy-3-methoxybenzaldehyde.

Step 2: Formation of the Cinnamic Acid Moiety - The Knoevenagel Condensation

With the phenolic hydroxyl group protected, the next step is to construct the α,β-unsaturated carboxylic acid functionality. A highly efficient and widely used method for this transformation is the Knoevenagel condensation.[7] This reaction involves the condensation of an aldehyde (in this case, 4-benzyloxy-3-methoxybenzaldehyde) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[7]

Causality in Experimental Choice:

The Knoevenagel condensation is preferred over other methods like the Perkin reaction in this context due to its milder reaction conditions and generally higher yields for this type of substrate. The use of malonic acid is advantageous as the subsequent decarboxylation of the intermediate is often spontaneous under the reaction conditions, directly yielding the desired cinnamic acid derivative.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4-benzyloxy-3-methoxybenzaldehyde and a slight excess of malonic acid in a basic solvent such as pyridine, which also acts as the catalyst. A small amount of a co-catalyst like piperidine can also be added.

-

Condensation and Decarboxylation: Heat the reaction mixture to reflux. The condensation reaction will occur, followed by decarboxylation to form the cinnamic acid derivative. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white to off-white crystalline solid.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques and physical property measurements.

| Property | Typical Value/Observation |

| Molecular Formula | C₁₇H₁₆O₄[8] |

| Molecular Weight | 284.31 g/mol [8] |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~188-190 °C |

| ¹H NMR (CDCl₃, δ ppm) | ~3.9 (s, 3H, -OCH₃), ~5.2 (s, 2H, -OCH₂Ph), ~6.3 (d, 1H, vinyl H), ~6.9-7.5 (m, 8H, aromatic H), ~7.7 (d, 1H, vinyl H), ~10.5 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~56.0 (-OCH₃), ~71.0 (-OCH₂Ph), ~112-149 (aromatic and vinyl C), ~172.0 (C=O) |

| IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H stretch of COOH), ~1680 (C=O stretch), ~1625 (C=C stretch), ~1260 (C-O stretch) |

| Mass Spectrometry (ESI-) | m/z 283 [M-H]⁻ |

Note: The exact spectral data may vary slightly depending on the solvent and instrument used.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly those with therapeutic potential.

A Key Intermediate for Bioactive Molecules

The strategic use of the benzyl protecting group allows for modifications at the carboxylic acid functionality or other parts of the molecule without affecting the sensitive phenolic hydroxyl group. This is particularly important in the synthesis of derivatives of ferulic acid, which are explored for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][9]

For instance, the carboxylic acid group of this compound can be converted into esters, amides, or other functional groups to generate libraries of compounds for biological screening. Once the desired molecular framework is assembled, the benzyl group can be removed by catalytic hydrogenolysis to yield the free phenolic compound, which is often the biologically active form.

Deprotection Workflow:

Caption: Cleavage of the benzyl ether to yield the free phenol.

Role in Natural Product Synthesis

The structural motif of ferulic acid is present in numerous natural products. The synthesis of these complex molecules often requires a protecting group strategy where this compound can serve as a valuable building block. Its use simplifies the synthetic route by allowing for the introduction of the protected feruloyl moiety early in the synthesis, with the deprotection step occurring towards the end of the sequence.

Conclusion

This compound, while not a naturally occurring compound, holds a significant place in the toolbox of synthetic organic chemists. Its history is a testament to the importance of protecting group strategies in enabling the synthesis of complex molecules. The straightforward and high-yielding synthesis from vanillin, coupled with the stability and selective cleavability of the benzyl ether, makes it an invaluable intermediate. For researchers in drug discovery and natural product synthesis, a thorough understanding of the preparation and application of this compound is essential for the efficient construction of novel and potentially life-saving molecules.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Gao, H., Chen, L., & Li, J. (2010). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Molecules, 15(1), 317-326.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methoxycinnamic Acid via Perkin Reaction.

- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.

- Taber, D. F., Patel, S., Hambleton, T. M., & Winkel, E. E. (2007). Vanillin Synthesis from 4-Hydroxybenzaldehyde.

- BenchChem. (2025). Confirming the Structure of 4-Methoxycinnamic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy.

- Marentek, E. C., Budiati, T., & Ekowati, E. (2022). Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 9(1), 32-38.

- Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic acid: therapeutic potential through its antioxidant property. Journal of clinical biochemistry and nutrition, 40(2), 92–100.